
Methyl 3-bromo-4-hydroxybenzoate
Overview
Description
Methyl 3-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the carboxyl group is esterified with a methanol molecule. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-hydroxybenzoate can be synthesized through the bromination of methyl 4-hydroxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid glacial. The reaction is carried out in a halogenated alkane solvent and/or an ether solvent at temperatures ranging from -10°C to 50°C .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted benzoates
- Quinones
- Alcohols and other reduced derivatives
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Methyl 3-bromo-4-hydroxybenzoate has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, a study by Zhong et al. (2001) demonstrated that these derivatives possess broad-spectrum antimicrobial activity, suggesting their potential as new antimicrobial agents in pharmaceutical formulations.
1.2 Cytotoxicity and Cancer Therapy
Research has shown that this compound exhibits cytotoxic effects against specific cancer cell lines. Comparative analyses reveal that brominated derivatives generally show enhanced cytotoxicity compared to their non-brominated counterparts, potentially due to increased lipophilicity and membrane permeability. This property makes them promising candidates for cancer therapy .
1.3 Mechanistic Studies
Investigations into the mechanism of action of this compound have revealed its interaction with cellular signaling pathways related to apoptosis and cell proliferation. Such studies suggest that the compound may induce apoptosis in malignant cells, thereby supporting its therapeutic potential in oncology.
Agricultural Applications
2.1 Insect Growth Regulators
This compound has been evaluated for its efficacy as an insect growth regulator (IGR). Research indicates that compounds in this class can induce precocious metamorphosis in larvae of certain pests, disrupting their developmental processes. This application is particularly valuable in integrated pest management strategies aimed at controlling agricultural pests without resorting to traditional insecticides .
Material Sciences
3.1 Synthesis of Functional Materials
The compound serves as an important intermediate in the synthesis of various functional materials, including polymers and coatings. Its ability to undergo further chemical transformations allows it to be incorporated into materials designed for specific applications, such as drug delivery systems or bioactive coatings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
Zhong et al. (2001) conducted a study demonstrating the effectiveness of this compound derivatives against a range of pathogens, highlighting their potential in developing new antimicrobial therapies.
Case Study 2: Cytotoxicity in Cancer Research
In a comparative analysis of hydroxybenzoate derivatives, researchers found that this compound exhibited significant cytotoxic effects on breast cancer cell lines, indicating its potential as a lead compound for further drug development.
Case Study 3: Insect Growth Regulation
Research evaluating the compound's role as an IGR revealed its ability to disrupt normal development in insect larvae, suggesting practical applications in sustainable agriculture practices aimed at pest control.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-hydroxybenzoate involves its interaction with cellular components. It can interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells. This is similar to the mechanism of action observed in other alkyl hydroxybenzoates .
Comparison with Similar Compounds
- Methyl 4-bromo-3-hydroxybenzoate
- Methyl 3-amino-4-hydroxybenzoate
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 4-bromo-2-hydroxybenzoate
Comparison: Methyl 3-bromo-4-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 3-bromo-4-hydroxybenzoate (CAS No. 29415-97-2) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula : CHBrO
- Molecular Weight : 231.05 g/mol
- Boiling Point : Not available
- Log P (Partition Coefficient) : Approximately 2.09, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Structure
The compound features a bromine atom at the 3-position and a hydroxy group at the 4-position of the benzoate ring, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative or therapeutic agent in combating infections .
Antioxidant Activity
The compound has shown significant antioxidant properties in vitro. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain enzymes involved in metabolic pathways. For instance, it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a favorable safety profile for potential drug development .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial potential.
- Antioxidant Mechanism : Research published in Free Radical Biology and Medicine highlighted that this compound significantly reduced lipid peroxidation levels in rat liver homogenates, supporting its role as an antioxidant.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The compound is reported to be permeable across biological membranes (BBB permeant), suggesting good absorption characteristics .
- Metabolism : It undergoes metabolic conversion primarily through esterases, leading to the formation of non-toxic metabolites .
Toxicity Profile
The toxicity studies indicate that this compound possesses low acute toxicity levels. In vitro assays have shown no significant cytotoxic effects on human cell lines at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-bromo-4-hydroxybenzoate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 3-bromo-4-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimization includes controlling temperature (50–70°C), reaction time (6–12 hours), and stoichiometric ratios (1:2 molar ratio of acid to methanol). Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .
Q. How can researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C3, hydroxyl at C4) and ester group integration.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 231.04) and isotopic patterns (Br signature).
- Melting Point Analysis : Compare observed values (e.g., ~125°C) with literature data .
- HPLC-PDA : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber vials under inert atmosphere (argon/nitrogen) at room temperature (20–25°C) to prevent hydrolysis of the ester group or bromine displacement. Avoid exposure to moisture, light, and strong bases/oxidizing agents. Periodic FT-IR analysis can detect degradation (e.g., loss of hydroxyl peak at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent at position 3 influence the electronic properties and reactivity of this compound compared to its chloro or iodo analogs?
- Methodological Answer : Bromine’s electronegativity (+σ inductive effect) increases the acidity of the hydroxyl group (pKa ~8.5 vs. ~9.2 for non-brominated analogs). Reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) is lower than iodine analogs but higher than chlorine derivatives. Computational modeling (DFT) can map electron density distribution, while Hammett constants quantify substituent effects .
Q. What enzymatic pathways are involved in the biosynthesis or degradation of this compound in microbial systems?
- Methodological Answer : Delftia sp. EOB-17 expresses reductive dehalogenases (e.g., bhbA3) that sequentially debrominate 3,5-dibromo-4-hydroxybenzoate to 4-hydroxybenzoate via this compound as an intermediate. Aerobic degradation pathways can be studied using LC-MS to track intermediates and qRT-PCR to monitor gene expression (bhbA3/bhbB3) . For biosynthesis, EC 1.14.19.55 (4-hydroxybenzoate brominase) catalyzes bromination using NADPH and O₂ .
Q. How can crystallographic data resolve contradictions in reported solubility or tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous evidence of tautomerism (e.g., keto-enol equilibrium) and hydrogen-bonding networks. Solubility discrepancies in polar vs. non-polar solvents can be modeled via Hansen solubility parameters (HSPiP software) and validated experimentally using UV-Vis spectrophotometry .
Q. What strategies mitigate interference from the hydroxyl group during functionalization of this compound in medicinal chemistry applications?
- Methodological Answer : Protect the hydroxyl group via silylation (e.g., TBSCl) or acetylation (Ac₂O) before cross-coupling reactions (e.g., Buchwald-Hartwig amination). Deprotection under mild conditions (e.g., TBAF for silyl ethers) preserves the ester group. Monitor reaction progress using ¹⁹F NMR if fluorinated reagents are employed .
Properties
IUPAC Name |
methyl 3-bromo-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNSPWAQIUGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406525 | |
Record name | METHYL 3-BROMO-4-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29415-97-2 | |
Record name | METHYL 3-BROMO-4-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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